molecular formula C14H17N5 B1681965 索替利莫德 CAS No. 227318-75-4

索替利莫德

货号 B1681965
CAS 编号: 227318-75-4
分子量: 255.32 g/mol
InChI 键: ZXBCLVSLRUWISJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sotirimod is an investigational small molecule drug . It is an immunostimulant and is being investigated for use in the treatment of actinic keratosis and skin infections/disorders . It is also known by the external IDs R-850 and S-30594 .


Molecular Structure Analysis

The molecular formula of Sotirimod is C14H17N5 . The average mass is 255.318 Da and the monoisotopic mass is 255.148392 Da . The IUPAC name is 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]1,5-naphthyridin-4-amine .

科学研究应用

1. 抗过敏应用

索替利莫德的应用已在特异性口腔耐受诱导 (SOTI) 的背景下进行了探索,特别是在解决食物过敏方面。例如,Rolinck-Werninghaus 等人 (2005) 和 Niggemann 等人 (2006) 讨论了 SOTI(一种涉及逐渐引入过敏性食物的方法)如何用于治疗食物过敏,表明索替利莫德在这一领域具有潜在益处 (Rolinck-Werninghaus 等,2005); (Niggemann 等,2006)

2. 抗炎和抗氧化作用

索替利莫德的抗炎和抗氧化潜力在各种研究中得到强调。Liby 和 Sporn (2012) 讨论了合成齐墩果烷三萜类(SOs),其中包括索替利莫德,并指出它们具有抑制炎症和氧化应激的能力,从而提供细胞保护作用 (Liby & Sporn, 2012)

3. 对免疫反应的影响

索替利莫德对免疫系统的影响在专注于口服免疫治疗的研究中很明显。Fuentes-Aparicio 等人 (2012) 探讨了特异性口腔耐受诱导 (SOTI) 如何影响鸡蛋过敏儿童的 CD4+ T 细胞,这可能与索替利莫德的免疫调节作用有关 (Fuentes-Aparicio 等,2012)

属性

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177269
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotirimod

CAS RN

227318-75-4
Record name Sotirimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotirimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTIRIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous ammonium hydroxide (5.07 kg of 30% w/w) was added over a period of ten minutes to a suspension of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide (6.00 kg, 23.4 mol) in ethanol (23.2 kg) at 22° C. The reaction was stirred for five minutes. Benzenesulfonyl chloride (8.80 kg, 49.8 mol) was added over a period of 30 minutes. The reaction was stirred for one hour at 22° C. A solution of aqueous sodium hydroxide (15.0 kg of 25% w/w) and water (34.0 kg) was added to the reaction mixture over a period of 30 minutes at 22° C. to adjust the mixture to pH 13. The resulting mixture was cooled to 11° C. and stirred at that temperature for three hours and then separated by centrifugation. A solid was collected, washed with demineralized water (105.0 kg) at 22° C. until the filtrate was pH 7, and dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours to provide 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine.
Quantity
5.07 kg
Type
reactant
Reaction Step One
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
23.2 kg
Type
solvent
Reaction Step One
Quantity
8.8 kg
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
34 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotirimod
Reactant of Route 2
Sotirimod
Reactant of Route 3
Sotirimod
Reactant of Route 4
Sotirimod
Reactant of Route 5
Sotirimod
Reactant of Route 6
Sotirimod

Citations

For This Compound
18
Citations
DANA NIŢESCU, M ALECU, L COMAN… - Dermatovenerologia …, 2020 - revistasrd.ro
… Imiquimod is an imidazoquinoline, along with sotirimod and resiquimod, being the first of a new class of immune response modulators (MRIs) with antiviral and antitumor effects …
Number of citations: 3 www.revistasrd.ro
T Meyer, E Stockfleth - Expert opinion on investigational drugs, 2008 - Taylor & Francis
Background: Toll-like receptors (TLR) represent a family of surface molecules that function as primary sensors of the innate immune system to recognize microbial pathogens. Ligand …
Number of citations: 101 www.tandfonline.com
W Valins, S Amini, B Berman - The Journal of clinical and aesthetic …, 2010 - ncbi.nlm.nih.gov
Toll-like receptors are a group of glycoproteins located mostly in cellular membranes, capable of recognizing certain molecules in exogenous microorganisms and initiating immune …
Number of citations: 112 www.ncbi.nlm.nih.gov
L Kemény - Non-Surgical Treatment of Keratinocyte Skin Cancer, 2009 - Springer
Imiquimod belongs to the family of synthetic small nucleotid-like molecules of imidazo-quinolinamines. It is an immune response modifier (IRM) with potent antiviral and antitumoral …
Number of citations: 6 link.springer.com
N Matin, O Tabatabaie… - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: The role of skin, as a part of the immune system has long been elucidated. Toll-like receptors (TLRs), a group of pattern recognition receptors, are involved in the …
Number of citations: 6 www.tandfonline.com
V Williams, T Rosen, RI Ceilley… - Cancer of the Skin …, 2011 - books.google.com
Cancer chemotherapy ideally produces selective destruction of the malignant or abnormal cells with minimal or no toxicity to normal cells. The application of topical chemotherapy for …
Number of citations: 0 books.google.com
S Bhagchandani, JA Johnson, DJ Irvine - Advanced drug delivery reviews, 2021 - Elsevier
Imidazoquinoline derivatives (IMDs) and related compounds function as synthetic agonists of Toll-like receptors 7 and 8 (TLR7/8) and one is FDA approved for topical antiviral and skin …
Number of citations: 60 www.sciencedirect.com
CINW BLOOD - orbit.dtu.dk
(57) Abstract: This invention concerns a liposome comprising lipids and at least one active ingredient, Wherein at least one of the lipids is a cationic lipid; said liposomc exhibiting a not …
Number of citations: 0 orbit.dtu.dk
TL Andresen, LM Bruun, TB Larsen, RI Jølck… - 2016 - orbit.dtu.dk
… -002 (CL075), 3M-003, 3M-005, 3M-006, 3M-007, 3M0 12, 3M-1 3, 3M-031 ,3M-854 (3M Pharma), CL097, CL264, IC-31 , Loxohbine and other imidazoquinolines, ssPolyU, sotirimod (…
Number of citations: 2 orbit.dtu.dk
KT DE, LB DE - Journal of Chromatography Library, 2015 - sumobrain.org
The present invention relates to a water-insoluble controlled-release anti-CTLA4 compound for use in the treatment of a cell-proliferation disorder, wherein said water-insoluble …
Number of citations: 0 www.sumobrain.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。